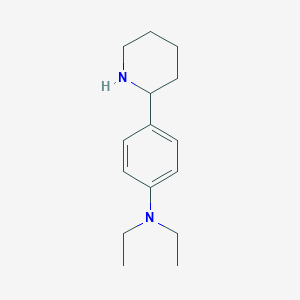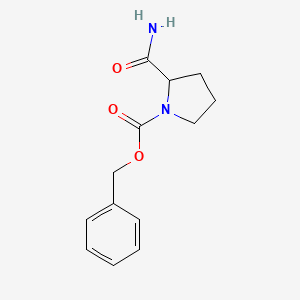
Benzyl-2-Carbamoylpyrrolidin-1-carboxylat
Übersicht
Beschreibung
Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as (S)-Benzyl-2-carbamoylpyrrolidine-1-carboxylate or N-Benzyloxycarbonyl-L-prolinamide, is a chemical compound . It has a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol .
Synthesis Analysis
The synthesis of Benzyl 2-carbamoylpyrrolidine-1-carboxylate involves several steps. One method involves the reaction of carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester with phosphorus oxychloride in pyridine at -10℃ for 2 hours. The reaction mixture is then quenched by the addition of water/ice and extracted with diethyl ether. The organic layer is dried over MgSO4 and concentrated under vacuo to afford 2-cyano-pyrrolidine-1-carboxylate benzyl ester .Molecular Structure Analysis
The molecular structure of Benzyl 2-carbamoylpyrrolidine-1-carboxylate is characterized by a pyrrolidine ring attached to a carbamoyl group and a carboxylate group. The carboxylate group is further esterified with a benzyl group .Physical And Chemical Properties Analysis
Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a solid at room temperature. It should be stored sealed and dry at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
Diese Verbindung findet auch Anwendung in der Entwicklung von Pflanzenschutzmitteln und trägt zur Schaffung neuer Produkte bei, die Nutzpflanzen schützen und die landwirtschaftliche Produktivität steigern .
Cholinesterase-Hemmer
In der medizinischen Forschung haben sich Derivate von Benzyl-2-Carbamoylpyrrolidin-1-carboxylat als vielversprechende Cholinesterase-Hemmer erwiesen, die für die Behandlung von Krankheiten wie Alzheimer wichtig sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Benzyl 2-carbamoylpyrrolidine-1-carboxylate primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, learning, and memory.
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, Benzyl 2-carbamoylpyrrolidine-1-carboxylate indirectly influences this pathway, leading to enhanced cholinergic transmission .
Pharmacokinetics
Its lipophilicity (Log Po/w) values range from 0.56 to 1.86, suggesting it may have good membrane permeability .
Biochemische Analyse
Biochemical Properties
Benzyl 2-carbamoylpyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a cholinesterase inhibitor, interacting with enzymes such as acetylcholinesterase and butyrylcholinesterase. These interactions are crucial as they can modulate the activity of these enzymes, which are involved in neurotransmission processes.
Cellular Effects
Benzyl 2-carbamoylpyrrolidine-1-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterase enzymes can impact neurotransmitter levels, thereby influencing neuronal cell function. Additionally, it may affect other cell types by modulating enzyme activity and altering metabolic pathways.
Molecular Mechanism
The molecular mechanism of Benzyl 2-carbamoylpyrrolidine-1-carboxylate involves binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, thereby enhancing neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-carbamoylpyrrolidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that its inhibitory effects on enzymes can persist over extended periods, although the exact duration may vary depending on experimental conditions.
Dosage Effects in Animal Models
The effects of Benzyl 2-carbamoylpyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced neurotransmission due to cholinesterase inhibition. At higher doses, it could potentially cause toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. Threshold effects and toxicity levels need to be carefully evaluated in preclinical studies.
Metabolic Pathways
Benzyl 2-carbamoylpyrrolidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in neurotransmitter metabolism and other biochemical processes. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Benzyl 2-carbamoylpyrrolidine-1-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of Benzyl 2-carbamoylpyrrolidine-1-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular location.
Eigenschaften
IUPAC Name |
benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHEBMEQXMRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391014 | |
| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93188-01-3 | |
| Record name | benzyl 2-carbamoylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)
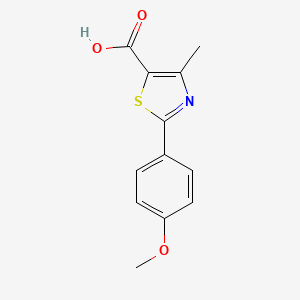
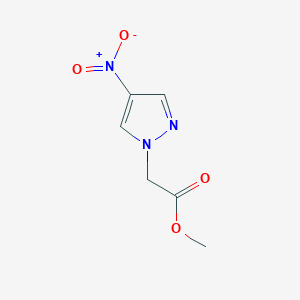

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)
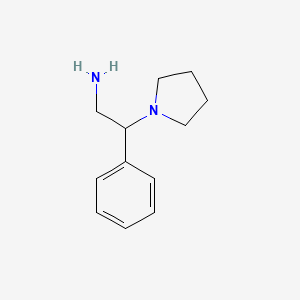

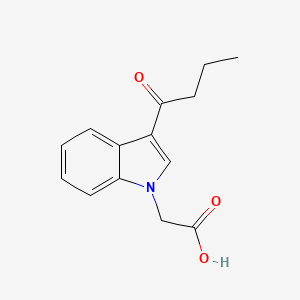

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)



